2,3,5-Trimethylimidazo(1,2-a)-pyridine
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Overview
Description
2,3,5-Trimethylimidazo(1,2-a)-pyridine is a heterocyclic aromatic compound that belongs to the class of imidazo-pyridines It is characterized by the presence of three methyl groups attached to the imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylimidazo(1,2-a)-pyridine can be achieved through several synthetic routes. One common method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine. Selective hydrogenolysis in acidic solution yields 4-chloro-2,3,5-trimethylpyridine, which is then substituted with methoxide ion to give 4-methoxy-2,3,5-trimethylpyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylimidazo(1,2-a)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out to modify the imidazo-pyridine ring.
Substitution: Substitution reactions, such as halogenation and alkylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on charcoal is often used as a catalyst for hydrogenation reactions.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridines, N-oxides, and reduced derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,3,5-Trimethylimidazo(1,2-a)-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylimidazo(1,2-a)-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes .
Comparison with Similar Compounds
2,3,5-Trimethylimidazo(1,2-a)-pyridine can be compared with other similar compounds such as:
- 1,2,3-Trimethylimidazo(1,2-a)-pyridine
- 2,3,4-Trimethylimidazo(1,2-a)-pyridine
- 2,3,5-Trimethylimidazo(1,2-a)-pyrazine
These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their chemical properties and biological activities.
Properties
CAS No. |
34165-19-0 |
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Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3,5-trimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-11-8(2)9(3)12(7)10/h4-6H,1-3H3 |
InChI Key |
RHZCLGNRBBHEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C)C |
Origin of Product |
United States |
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